molecular formula C19H21N3OS B2424036 3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one CAS No. 443352-78-1

3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B2424036
CAS No.: 443352-78-1
M. Wt: 339.46
InChI Key: LLFVLDQJHICYAH-UHFFFAOYSA-N
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Description

3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-21(15-9-4-3-5-10-15)13-8-14-22-18(23)16-11-6-7-12-17(16)20-19(22)24/h3-7,9-12,16H,2,8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSMEVQIBKYGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN1C(=O)C2C=CC=CC2=NC1=S)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

    Attachment of the Ethyl-phenyl-amino-propyl Side Chain: The final step involves the nucleophilic substitution of the thioxo-quinazolinone with 3-(ethyl-phenyl-amino)-propyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Thioxo Group Reactivity

The thioxo (-S-) group undergoes characteristic reactions:

Oxidation:

  • Reacts with oxidizing agents (e.g., H₂O₂, KMnO₄) to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

    ThioxoH2O2SulfoxideKMnO4Sulfone\text{Thioxo}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{KMnO}_4}\text{Sulfone}
  • Biological Relevance : Sulfoxide derivatives show enhanced kinase inhibition in cancer studies .

Alkylation:

  • Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylated derivatives, altering solubility and bioactivity .

Side Chain Modifications

The ethyl-phenyl-amino-propyl side chain participates in:

N-Alkylation:

  • Reacts with formaldehyde and secondary amines to form Mannich bases, enhancing pharmacological properties .

    R NH2+HCHO+2NHR N CH2NR 2 CH2 \text{R NH}_2+\text{HCHO}+\text{R }_2\text{NH}\rightarrow \text{R N CH}_2\text{NR }_2\text{ CH}_2\text{ }

Hydrolysis:

  • Acidic or basic hydrolysis cleaves the ethyl-phenyl-amino group, yielding primary amine intermediates for further derivatization .

Biological Activity-Driven Reactions

The compound’s derivatives are tailored for drug discovery:

Kinase Inhibition:

  • The thioxo group binds to ATP pockets in kinases (e.g., Polo-like kinase 1), validated via molecular docking .

  • Key Modification : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increases IC₅₀ values by 3–5 fold .

Antimicrobial Activity:

  • Halogenation (e.g., Cl, F) at the quinazolinone C6 position improves antibacterial potency against Gram-positive strains .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductBioactivity Change
S-Alkylation Methyl iodide, K₂CO₃, DMFS-Methyl derivativeReduced cytotoxicity
Oxidation H₂O₂, acetic acidSulfoxide derivativeEnhanced kinase inhibition
Mannich Reaction Formaldehyde, piperidinePiperidinyl-Mannich baseImproved anti-inflammatory

Mechanistic Insights

  • Cyclization : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C, 10 min) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions on the propyl side chain .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming quinazoline and sulfur oxides .

  • Photodegradation : UV exposure leads to C-S bond cleavage, requiring storage in amber vials .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of specific molecular targets such as enzymes or receptors. The compound may interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class include 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.

    Thioxo-quinazolinones: Compounds such as 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one.

Uniqueness

3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

The compound 3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (CAS Number: 443352-78-1) is part of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3OSC_{19}H_{21}N_{3}OS, indicating the presence of a thioxo group and a quinazoline core structure. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Quinazolinone derivatives, including this compound, have been reported to exhibit various biological activities:

  • Anticancer Activity : Quinazolinones are known for their cytotoxic effects against several cancer cell lines. Research indicates that derivatives can inhibit cell proliferation in a dose-dependent manner. For example, compounds similar to this compound have shown promising results against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells with IC50 values ranging from 10 µM to 12 µM .
  • Antimicrobial Effects : The compound may also possess antibacterial and antifungal properties. Studies on related quinazolinone derivatives demonstrate significant activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : Quinazolinones have been explored for their anti-inflammatory effects. The thiazole component in some derivatives contributes to this activity by modulating inflammatory pathways .

The mechanisms underlying the biological activities of quinazolinones often involve:

  • Inhibition of Key Enzymes : Molecular docking studies reveal that these compounds can interact with enzymes critical for cancer cell survival and proliferation, such as protein kinases .
  • Induction of Apoptosis : Quinazolinones have been shown to induce programmed cell death in cancer cells, which is a desirable effect in anticancer therapy .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinazolinone derivatives:

  • In Vitro Studies : A study demonstrated that specific derivatives exhibited low IC50 values against leishmanial parasites, indicating strong anti-leishmanial activity . The binding affinities were assessed using molecular dynamics simulations, providing insights into their interaction with target proteins.
  • Cytotoxicity Testing : A series of synthesized quinazolinone-thiazole hybrids were tested for cytotoxicity across various cancer cell lines. The most potent compounds showed significant growth inhibition, reinforcing the therapeutic potential of this chemical class .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 ValuesMechanism of Action
AnticancerQuinazolinone derivatives10 µM - 12 µMInduction of apoptosis
AntimicrobialThiazole-containing compoundsVaries by strainInhibition of bacterial/fungal growth
Anti-inflammatoryQuinazolinone derivativesNot specifiedModulation of inflammatory pathways

Q & A

Advanced Research Question

  • Hemolysis assays : Human RBCs are incubated with the compound (62.5–625 µg/mL); ≤35% lysis indicates low toxicity .
  • MTT assays : Mammalian cell lines (e.g., HEK293) are treated (24–72 hours) to determine IC₅₀ values. A therapeutic index (IC₅₀/MIC) >10 is desirable .

What experimental strategies validate target engagement in live fungal cells?

Advanced Research Question

  • Time-kill kinetics : Exposure to 2× MIC reduces viable A. fumigatus spores by 99% within 12 hours .
  • Fluorescent probes : Conjugating quinazolinones with BODIPY tracks intracellular accumulation via confocal microscopy .
  • Gene knockdown : CRISPR-Cas9 silencing of galactomannan-related genes (e.g., GMP2) mimics compound effects, confirming target relevance .

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